molecular formula C8H10N2O2 B3022628 N'-hydroxy-2-methoxybenzenecarboximidamide CAS No. 771-28-8

N'-hydroxy-2-methoxybenzenecarboximidamide

Cat. No.: B3022628
CAS No.: 771-28-8
M. Wt: 166.18 g/mol
InChI Key: NFAJEYBUPFIZNQ-UHFFFAOYSA-N
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Description

Contextualization within Amidoxime (B1450833) and Imidamide Chemical Scaffolds

N'-hydroxy-2-methoxybenzenecarboximidamide is classified as an amidoxime. Amidoximes are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom. nih.gov This dual functionality makes them versatile building blocks in the synthesis of various heterocyclic compounds. nih.gov The amidoxime group is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Many compounds containing this scaffold have been investigated for a wide range of biological activities, including cardiotonic, antioxidative, and antiproliferative effects. nih.govresearchgate.netresearchgate.net

The related imidamide scaffold is also central to the chemical identity of this compound. Imidamides are derivatives of carboximidamides and are recognized for their role in medicinal chemistry. For instance, certain imidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.

Historical Trajectories in Benzenecarboximidamide Derivative Research

The synthesis of amidoximes, including benzenecarboximidamide derivatives, has a long history. One of the most common and established methods involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govgoogle.com This fundamental reaction has been a cornerstone in the preparation of a wide array of amidoxime compounds.

Over the years, research has focused on optimizing these synthetic routes and exploring the impact of different substituents on the benzene (B151609) ring. The introduction of groups like methoxy (B1213986) (-OCH3) has been a key area of investigation. Methoxy and hydroxy substitutions on benzimidazole-derived carboxamides have been shown to influence their antiproliferative and antioxidative activities. nih.govnih.govmdpi.com For example, studies on various methoxy-substituted benzamides and benzimidazoles have demonstrated their potential as antioxidants and antitumor agents. researchgate.net The position and number of these groups on the aromatic ring can significantly affect the compound's biological profile. nih.govnih.govmdpi.com

A general industrial process for producing benzamidoximes involves reacting benzonitriles with hydroxylamine, sometimes in the presence of a chelating agent to improve yield and stability by sequestering metal ions that can interfere with the reaction. google.com Historically, other methods for synthesizing benzamidoximes have included the action of hydroxylamine on thioamides or amidine hydrochlorides, and the reaction of ammonia (B1221849) with hydroximic acid chlorides. researchgate.net

Structural Significance for Advanced Organic Synthesis

The structure of this compound is significant for several reasons in the context of advanced organic synthesis. The amidoxime moiety itself is a versatile functional group that can participate in various chemical transformations. It serves as a precursor for the synthesis of important heterocyclic systems.

The presence of the 2-methoxy group on the benzene ring has important electronic and steric implications. Electronically, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent functional groups. Sterically, its position ortho to the carboximidamide group can direct the conformation of the molecule and influence how it interacts with other molecules or biological targets.

In broader studies of related compounds, the methoxy group has been used as a stable protecting group for a hydroxyl group during synthesis. nih.gov The conversion of methoxy groups to hydroxyl groups at a later stage can yield compounds with different biological properties, such as enhanced antioxidant activity. nih.govnih.govmdpi.com The strategic placement of such groups is a key aspect of modern drug design and the synthesis of complex organic molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key computed chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Exact Mass166.074227566 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
CAS Number771-28-8

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJEYBUPFIZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998361
Record name N-Hydroxy-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-28-8
Record name N-Hydroxy-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of N Hydroxy 2 Methoxybenzenecarboximidamide and Analogues

Fundamental Reactivity Patterns of the N'-hydroxy-amidoxime Moiety

The reactivity of N'-hydroxy-2-methoxybenzenecarboximidamide is largely dictated by the N'-hydroxy-amidoxime functional group. This moiety exhibits a rich and complex chemical behavior, primarily revolving around tautomeric equilibria, acid-base properties, and its ability to engage in various organic transformations.

Amidoximes, including this compound, can exist in different isomeric forms through tautomerization, a process involving the migration of a proton. wikipedia.org These compounds can exhibit two main types of isomerism: geometrical diastereoisomers (Z/E) and constitutional isomers (tautomers). nih.gov A thorough understanding of the relative stabilities of these tautomeric forms is crucial for elucidating their pharmacological activity, reactivity, and coordination chemistry. nih.gov

The principal tautomeric forms of amidoximes that have been studied are the amidoxime (B1450833), iminohydroxylamine, aminonitrone, and nitroso-amine forms, each of which can also exist as Z/E geometrical isomers. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the amidoxime tautomer is generally the most thermodynamically stable form. nih.govresearchgate.net For instance, in the case of acetamidoxime (B1239325) and benzamidoxime, the Z-amidoxime form is the most dominant. nih.gov The relative energies of other tautomers are significantly higher, with the nitroso-amine form being the least stable. nih.gov

The energy barrier for the interconversion between the amidoxime and iminohydroxylamine tautomers is substantial, ranging from 33-71 kcal/mol, making spontaneous conversion at room temperature unlikely. nih.gov However, the presence of solvent molecules, particularly water, can significantly lower this activation barrier to 9-20 kcal/mol, facilitating the tautomerization process. nih.gov The nature of the solvent can influence the equilibrium between the different tautomeric forms. researchgate.net

Table 1: Major Tautomeric and Isomeric Forms of Amidoximes

Tautomer/Isomer Type General Structure Relative Stability
Z-Amidoxime R-C(=NOH)-NH2 Most stable
E-Amidoxime R-C(=NOH)-NH2 Less stable than Z-amidoxime
Z-Aminonitrone R-C(=NH2+)-NHO- Less stable than Z-amidoxime
E-Aminonitrone R-C(=NH2+)-NHO- Less stable
Iminohydroxylamine R-C(NH2)=N-OH Less stable
Nitroso-amine R-CH(NO)-NH2 Least stable

This table is a generalized representation based on available literature. The exact stability order can be influenced by the substituent 'R'.

The N'-hydroxy-amidoxime moiety possesses both acidic and basic centers, allowing it to participate in acid-base reactions. The hydroxyl group (N-OH) is weakly acidic, while the amino group (-NH2) and the imine nitrogen are basic. The protonation and deprotonation events are critical in many of its biological and chemical functions.

The pKa value for the protonated form of this compound has been predicted to be approximately 14.63. chemicalbook.com N-hydroxylated derivatives of amidines, such as this compound, are generally less basic than their parent amidines due to the electron-withdrawing effect of the oxygen atom. nih.gov This modulation of basicity has significant implications, for instance, in the design of prodrugs, where the less basic N-hydroxylated form can be more readily absorbed and subsequently reduced in vivo to the active, more basic amidine. nih.gov

The acid-base chemistry of amidoximes is also central to their ability to coordinate with metal ions. The deprotonation of the hydroxyl group is often a key step in the formation of stable metal complexes. researchgate.net

Mechanistic Studies of Organic Transformations

The N'-hydroxy-amidoxime group can undergo a variety of reactions involving the cleavage and formation of bonds. These transformations are fundamental to its role as a synthetic intermediate and its metabolic fate.

One of the characteristic reactions of amidoximes is their reduction to the corresponding amidines. nih.gov This reductive process involves the cleavage of the N-O bond. In biological systems, this reduction can be catalyzed by enzyme systems such as those involving cytochrome P450. nih.gov Conversely, amidoximes can be formed from the reaction of nitriles with hydroxylamine (B1172632), a process that involves the nucleophilic attack of hydroxylamine on the nitrile carbon and subsequent proton transfers. nih.gov

Amidoximes can also be hydrolyzed to carboxylic acids and hydroxylamine, a reaction that proceeds via cleavage of the C=N bond. wikipedia.org Furthermore, under certain conditions, amidoximes can undergo rearrangement reactions. For example, the Tiemann rearrangement involves the conversion of amidoximes to urea (B33335) derivatives, a process that includes the cleavage of the N-O bond and migration of the amino group.

The synthetic utility of amidoximes is further demonstrated by their use as precursors for various heterocyclic compounds. For instance, they can be cyclized with carbonyl compounds to form 1,2,4-oxadiazoles. rsc.org

Understanding the reactive intermediates and transition states involved in the reactions of N'-hydroxy-amidoximes is crucial for predicting their reactivity and designing new synthetic methodologies.

In the gas phase, deprotonated amidoximes have been shown to undergo characteristic fragmentation pathways upon collisional activation. The primary decomposition channel is often the loss of hydroxylamine. Mechanistic studies suggest that this process can proceed through proton transfer from the imine position followed by the elimination of hydroxylamine.

In oxidation reactions, particularly those mediated by enzymes like cytochrome P450, the C=N-OH moiety is a key site of reactivity. mdpi.com The oxidation of amidoximes can lead to the formation of amides and the release of nitric oxide (NO). mdpi.com The proposed mechanism involves an initial oxidation at the N-hydroxy group, leading to a radical intermediate which can then rearrange and fragment.

Theoretical calculations have been employed to investigate the transition states of various amidoxime reactions. For example, in the tautomerization between the amidoxime and iminohydroxylamine forms, the transition state involves the intramolecular transfer of a proton. nih.gov The energy of this transition state is a key determinant of the reaction rate.

Structure-Reactivity Relationships in Benzenecarboximidamide Scaffolds

The reactivity of the N'-hydroxy-amidoxime group is significantly influenced by the nature of the substituents on the benzene (B151609) ring. In the case of this compound, the methoxy (B1213986) group at the ortho position plays a crucial role in modulating its electronic and steric properties.

The electron-donating nature of the methoxy group can influence the electron density at the amidoxime moiety, thereby affecting its nucleophilicity and basicity. This can have a direct impact on the rates of reactions such as acylation, alkylation, and coordination with metal ions. Furthermore, the steric bulk of the ortho-methoxy group can influence the conformational preferences of the molecule and may hinder the approach of reagents to the reactive centers.

By comparing the reactivity of this compound with that of other substituted benzenecarboximidamides, clear structure-reactivity relationships can be established. For example, electron-withdrawing groups on the benzene ring would be expected to increase the acidity of the N-OH group and decrease the basicity of the nitrogen atoms. Conversely, electron-donating groups would have the opposite effect.

Table 2: Predicted Physicochemical Properties of this compound and an Analogue

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted)
This compound C8H10N2O2 166.18 14.63 ± 0.50
N'-hydroxy-2-methylbenzenecarboximidamide C8H10N2O 150.18 Not available

Data for this compound from chemicalbook.comnih.gov. Data for N'-hydroxy-2-methylbenzenecarboximidamide from nih.gov.

The study of these relationships is essential for the rational design of new amidoxime-based compounds with tailored reactivity and biological activity.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density at the reaction center, thereby affecting the rates (kinetics) and pathways (selectivity) of chemical transformations. The electronic effects of substituents are generally categorized as inductive effects and resonance effects.

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the aromatic ring, making it less nucleophilic. Conversely, electron-donating groups (EDGs), like alkyl (-R) or alkoxy (-OR) groups, increase the electron density.

Resonance Effects: These occur through the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as amino (-NH₂) or hydroxyl (-OH), can donate electron density to the ring via resonance (+R effect). Substituents with π bonds to electronegative atoms, like carbonyl (-C=O) or nitro (-NO₂), can withdraw electron density from the ring (-R effect).

The quantitative impact of substituents on the reaction rates of benzene derivatives can often be described by the Hammett equation :

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted benzene derivative.

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Illustrative Data Table: Predicted Substituent Effects on a Hypothetical Nucleophilic Reaction

Substituent (at C4-position)Substituent Constant (σp)Predicted Relative Rate (k/k₀)
-OCH₃-0.27> 1 (Activating)
-CH₃-0.17> 1 (Activating)
-H0.001 (Reference)
-Cl0.23< 1 (Deactivating)
-CN0.66<< 1 (Deactivating)
-NO₂0.78<< 1 (Deactivating)

This table presents hypothetical data based on established Hammett substituent constants to illustrate the expected trends. The actual reaction kinetics would need to be determined experimentally.

Selectivity in reactions of substituted N'-hydroxy-benzenecarboximidamides is also governed by these electronic effects. For instance, in electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the existing substituents. The 2-methoxy group in the parent compound is an ortho, para-director. However, since the ortho positions relative to the methoxy group are sterically hindered or already substituted, electrophilic attack would be predominantly directed to the para position (C5). The electronic nature of other substituents on the ring would further modulate this regioselectivity.

Stereochemical Considerations in Reaction Outcomes

Stereochemistry plays a crucial role in the reactivity of chiral molecules, dictating the three-dimensional arrangement of atoms in the products. While this compound itself is not chiral, the introduction of chiral centers in its analogues or reactions with chiral reagents can lead to stereoselective outcomes.

Amidoxime Isomerism: The N'-hydroxy-carboximidamide functional group can exist as (E) and (Z) isomers with respect to the C=N double bond. The (Z)-isomer is generally found to be the more stable form. The specific isomeric form can influence the molecule's conformation and, consequently, its reactivity and interaction with other molecules, such as enzymes or chiral catalysts.

Diastereoselectivity: If a reaction creates a new stereocenter in a molecule that already contains one, the two possible products are diastereomers. Diastereoselective reactions produce these diastereomers in unequal amounts. For example, if an analogue of this compound contained a chiral center in a side chain, the reduction of the C=N bond could lead to the formation of two diastereomeric amines. The relative stereochemistry of the existing and newly formed stereocenters would be influenced by steric hindrance and electronic interactions, often predictable by models such as Cram's rule or the Felkin-Anh model.

Enantioselectivity: When a reaction creates a chiral product from an achiral starting material, an enantioselective reaction produces one enantiomer in excess of the other. This requires the use of a chiral catalyst, reagent, or solvent. For instance, the asymmetric reduction of the C=N bond of this compound using a chiral reducing agent could, in principle, yield a chiral amine with a high enantiomeric excess (ee).

Illustrative Data Table: Hypothetical Enantioselective Reduction of an Amidoxime Analogue

Chiral CatalystProduct ConfigurationEnantiomeric Excess (ee)
(R)-CBS Catalyst(R)-Amine95%
(S)-CBS Catalyst(S)-Amine94%
UncatalyzedRacemic mixture0%

This table provides a hypothetical example of an enantioselective reaction. The choice of catalyst and reaction conditions are critical for achieving high stereoselectivity.

The stereochemical outcome of a reaction can have profound implications, particularly in the context of medicinal chemistry, where different enantiomers or diastereomers of a drug can exhibit vastly different biological activities and metabolic profiles. Therefore, controlling the stereochemistry of reactions involving analogues of this compound is a critical aspect of their synthetic chemistry and potential applications.

Advanced Spectroscopic Characterization of N Hydroxy 2 Methoxybenzenecarboximidamide

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no publicly available information on the single-crystal X-ray diffraction analysis of N'-hydroxy-2-methoxybenzenecarboximidamide. Consequently, crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, have not been determined or reported in the scientific literature.

To provide a framework for what such data would entail, a hypothetical and interactive data table is presented below. This table illustrates the type of parameters that would be obtained from an X-ray crystallographic study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Filter by parameter type or search for a specific parameter.

ParameterValue (Hypothetical)UnitDescription
Crystal SystemMonoclinic-The crystal system to which the compound belongs.
Space GroupP2₁/c-The symmetry group of the crystal.
a10.123ÅThe length of the 'a' axis of the unit cell.
b8.456ÅThe length of the 'b' axis of the unit cell.
c12.789ÅThe length of the 'c' axis of the unit cell.
α90°The angle between the 'b' and 'c' axes.
β105.4°The angle between the 'a' and 'c' axes.
γ90°The angle between the 'a' and 'b' axes.
Volume1056.7ųThe volume of the unit cell.
Z4-The number of molecules in the unit cell.
Density (calculated)1.350g/cm³The calculated density of the crystal.
R-factor0.045-A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational Chemistry and Theoretical Studies on N Hydroxy 2 Methoxybenzenecarboximidamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like N'-hydroxy-2-methoxybenzenecarboximidamide, offering a favorable balance between accuracy and computational cost. DFT methods are widely applied to predict a range of molecular properties by approximating the electron density of the system.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds structurally similar to this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to find the equilibrium geometry. researchgate.net These calculations can predict key structural parameters. For instance, studies on related benzamidoximes have shown that intramolecular hydrogen bonding often plays a critical role in determining the preferred conformation, typically a stable Z configuration. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Computational studies on analogous aromatic compounds demonstrate how substituents, like the methoxy (B1213986) group, can modulate these frontier orbital energies and, consequently, the molecule's electronic properties and reactivity. asianpubs.orgresearchgate.net

Table 1: Illustrative Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value RangeSignificance
C=N Bond Length1.28 - 1.32 ÅIndicates double bond character of the imidamide group.
N-O Bond Length1.38 - 1.42 ÅReflects the nature of the N-hydroxy bond.
C-O (methoxy) Bond Length1.35 - 1.38 ÅTypical length for an aryl-ether bond.
Dihedral Angle (Aryl-C=N)20° - 45°Shows the degree of twist between the phenyl ring and the carboximidamide group. researchgate.net

Note: These values are illustrative and based on data from structurally related molecules. Specific calculations for this compound are required for precise values.

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are invaluable for predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This computed spectrum, when compared with experimental data, aids in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For this compound, characteristic frequencies for O-H, N-H, C=N, and C-O stretching and bending modes can be predicted.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations can help resolve ambiguities in experimental spectra and provide a detailed understanding of how the electronic environment of each nucleus is influenced by the molecular structure. Time-dependent DFT (TD-DFT) is further used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3400 - 3550
N-HStretching3200 - 3400
C=NStretching1640 - 1680
C-O (Aryl-OCH₃)Stretching1230 - 1270

Note: These are typical ranges predicted by DFT for molecules containing these functional groups.

Mechanistic Insights from Computational Modeling

Beyond static molecular properties, computational modeling can elucidate the dynamics of chemical reactions, providing a detailed picture of reaction pathways and the energetic barriers that govern them.

Characterization of Transition States and Reaction Pathways

For reactions involving this compound, such as its synthesis, cyclization, or role as a ligand in catalysis, computational methods can map out the entire reaction coordinate. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction mechanism can be evaluated. Such studies have been instrumental in understanding complex multi-step organic reactions and catalytic cycles. nih.gov

Understanding Solvent Effects and Catalysis

The surrounding environment, particularly the solvent, can significantly influence reaction rates and equilibria. Computational models can account for these effects. Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is useful for understanding bulk solvent effects on the electronic structure and stability of the solute. chemicalbook.com

For reactions where specific solvent-solute interactions, such as hydrogen bonding, are critical, explicit solvent models are employed. In these models, one or more solvent molecules are included directly in the quantum mechanical calculation. scbt.com This hybrid approach provides a more accurate picture of how individual solvent molecules can participate in the reaction mechanism, for instance, by stabilizing a transition state or facilitating proton transfer. These methods are crucial for accurately modeling catalytic processes where the catalyst, substrate, and solvent interact in a complex manner.

Advanced Quantum Chemical Calculations for Molecular Properties

While DFT is a versatile tool, other advanced quantum chemical methods can provide higher accuracy for specific properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain more precise calculations of electron correlation effects, which are important for accurately predicting non-covalent interactions and reaction barrier heights.

These high-level calculations can be used to benchmark DFT results and are particularly important for studying properties like polarizability and hyperpolarizability, which are relevant for non-linear optical (NLO) applications. By computing these properties, theoretical studies can screen and design molecules with potential applications in materials science and optoelectronics.

Synergistic Experimental and Computational Approaches

A synergistic approach that integrates computational chemistry with experimental techniques is crucial for a comprehensive understanding of the molecular properties and behavior of this compound. While no dedicated studies combining these approaches have been published for this specific compound, the methodologies that would be employed are well-established in the study of analogous molecules.

Typically, this synergistic workflow involves:

Synthesis and Experimental Characterization: The compound is first synthesized and purified. Its molecular structure and properties are then characterized using a variety of experimental techniques. These can include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the absorption properties.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Computational Modeling and Theoretical Calculations: Concurrently, computational models of the molecule are constructed and analyzed. Density Functional Theory (DFT) is a powerful and widely used method for this purpose. Key computational analyses would include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule (i.e., the structure with the lowest energy). The results, such as bond lengths and angles, are then compared with experimental data from X-ray crystallography to validate the computational model.

Vibrational Frequency Analysis: Theoretically calculating the IR and Raman spectra. These calculated spectra are compared with the experimental spectra to aid in the assignment of vibrational modes.

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electronic transitions, and charge transfer properties.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Integration and Interpretation: The final and most critical step is the integration of the experimental and computational data. Discrepancies and agreements between the two sets of results provide deeper insights into the molecule's properties. For example, computational results can help explain the observed spectroscopic features, while experimental data provide a benchmark for the accuracy of the theoretical methods.

While the specific data tables and detailed research findings for this compound are not available, the combination of these experimental and computational techniques represents the standard, powerful approach for a thorough scientific investigation of such a compound.

Coordination Chemistry of N Hydroxy 2 Methoxybenzenecarboximidamide and Amidoxime Ligands

Coordination Modes of the Amidoxime (B1450833) Functional Group

The coordination behavior of the amidoxime functional group is complex and versatile, dictated by its structure and electronic properties. The group contains three potential donor atoms: the oxime nitrogen, the oxime oxygen, and the amino nitrogen. However, due to a significant mesomeric effect, the sp² hybridized amino group has very weak basicity and typically remains uncoordinated in its neutral state. researchgate.netmdpi.com Coordination generally occurs through the oxime nitrogen and oxygen atoms after deprotonation of the hydroxyl group. researchgate.net

Chelation and Bridging Coordination Geometries

Amidoxime ligands demonstrate a strong capacity for chelation with metal ions. The most common coordination mode involves the deprotonated amidoximate anion acting as a bidentate ligand, binding to a metal center through both the oximato oxygen and the oxime nitrogen. This forms a stable five-membered chelate ring, a key factor in the high affinity of amidoximes for many metal ions. nih.gov This chelating behavior is fundamental to their use in applications like ion-exchange resins for metal extraction. acs.orgresearchgate.net

Beyond simple chelation, the amidoxime group can also adopt bridging geometries. In one such mode, the oximato oxygen atom of the ligand can link two separate metal centers. nih.gov More complex bridging modes, such as µ₃ and µ₄, have been observed but are considered extremely rare. mdpi.com The specific geometry adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the amidoxime backbone.

Table 1: Common Coordination Geometries of the Amidoxime Group
Coordination ModeDescriptionDonor AtomsResulting Structure
Bidentate ChelationA single deprotonated ligand binds to one metal center.Oximato Oxygen, Oxime NitrogenStable five-membered ring nih.gov
Bridging (μ₂)A single ligand links two metal centers.Oximato Oxygen nih.govDinuclear or polynuclear complex
MonodentateThe ligand binds through a single atom, which is less common.Oximato OxygenCan occur when chelation is sterically hindered acs.org

Influence of Tautomerism on Coordination Modes

Amidoximes can exist in several tautomeric forms, which significantly influences their reactivity and coordination behavior. nih.gov The primary constitutional isomers are the amidoxime form (RC(=NOH)NH₂) and the zwitterionic aminonitrone form (RC(-NH₃⁺)=NO⁻). nih.govbohrium.com Theoretical and experimental studies have shown that the (Z)-amidoxime isomer is generally the most energetically stable and dominant form in solution. nih.govbohrium.com

The existence of these tautomers provides different pathways for metal coordination. While the neutral (Z)-amidoxime form is the most common precursor to the chelating amidoximate anion, the zwitterionic form can also participate in complexation. bohrium.com The relative stability of the tautomers can be affected by solvent polarity, with protic solvents known to stabilize the zwitterionic aminonitrone form. bohrium.com This solvent-dependent equilibrium can, in turn, affect the binding mode and selectivity of the ligand for different metal ions. beilstein-journals.org The ability of the ligand to tautomerize before or after complexation is a key factor in determining the final structure of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of N'-hydroxy-2-methoxybenzenecarboximidamide itself typically follows the standard route for amidoxime preparation: the reaction of the corresponding nitrile (2-methoxybenzonitrile) with hydroxylamine (B1172632) in the presence of a base. researchgate.netnih.gov Metal complexes are subsequently synthesized by reacting the isolated ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Ni(II), Fe(II), Cu(II), Pd(II), Cd(II), Zn(II), Hg(II))

This compound and related amidoxime ligands form stable complexes with a wide array of transition metals. The general synthetic method involves the reaction of the ligand with a metal(II) salt, such as a chloride, acetate, or nitrate, in a solvent like ethanol (B145695) or methanol. rdd.edu.iqnih.gov The reaction is often carried out under reflux, and a base may be added to facilitate the deprotonation of the amidoxime's hydroxyl group, which is essential for chelation. rdd.edu.iq

The resulting complexes typically have a stoichiometry of 1:2 (metal:ligand), forming neutral compounds with the general formula [M(L)₂], where L is the deprotonated amidoximate ligand. nih.govresearchgate.net Depending on the coordination preference of the metal ion and the reaction conditions, solvent molecules (e.g., water or ethanol) may also coordinate to the metal center, leading to octahedral or other higher-coordination geometries. nih.gov

Table 2: Examples of Amidoxime Complexes with Various Transition Metals
Metal IonTypical Stoichiometry (M:L)Common GeometryReference Example
Ni(II)1:2Octahedral, Square Planar, or Square Pyramidal[Ni(HL¹)₂] nih.gov, [Ni(L)₂] nih.gov
Fe(II) / Fe(III)1:2 or 1:3Octahedral[FeL] nih.gov, Fe(III) complexes koreascience.krresearchgate.net
Cu(II)1:2Tetragonally Distorted Octahedral, Square Planar[Cu(HL¹)₂] nih.gov, [Cu(L)₂] nih.gov
Pd(II)1:2Square PlanarComplexes with related ligands rdd.edu.iq
Cd(II)1:2Octahedral or Tetrahedral[Cd(L)₂] researchgate.net
Zn(II)1:2Octahedral or Tetrahedral[Zn(L₂)₂] nih.gov, [Zn(MPB)₂Cl₂] researchgate.net
Hg(II)1:2Octahedral or Tetrahedral[Hg(MPB)₂Cl₂] researchgate.net, Hg(II) complexes mdpi.com

Structural Elucidation of Coordination Compounds

The structures of metal complexes with this compound and its analogs are determined using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy : This is a key tool for confirming coordination. Upon complexation, the characteristic stretching frequencies of the amidoxime group are altered. A noticeable shift in the ν(C=N) band and the disappearance of the broad ν(O-H) band indicate deprotonation and coordination of the oximato group. researchgate.net Furthermore, a shift in the ν(N-O) band confirms the involvement of the oxime moiety in bonding. acs.org The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. researchgate.net

Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, d-d transitions observed for complexes of metals like Ni(II), Cu(II), and Fe(II) can be characteristic of specific geometries, such as octahedral or tetrahedral. koreascience.krresearchgate.net

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure. The disappearance of the hydroxyl proton signal upon complexation is a clear indicator of coordination. mdpi.com

Magnetic Susceptibility : Measurements of magnetic moments help to determine the number of unpaired electrons in paramagnetic complexes (e.g., Ni(II), Fe(II), Cu(II)), which supports the assignment of the metal's oxidation state and coordination geometry. researchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, confirming bond lengths, bond angles, and the precise coordination geometry of the metal center, as well as the binding mode of the ligand. nih.govnih.gov

Advanced Aspects of Metal-Amidoxime Interactions

The interaction between metal ions and amidoxime ligands extends beyond simple complex formation and has technologically significant implications. The strong and often selective binding of amidoximes has led to their extensive use in functional materials designed for metal ion sequestration. researchgate.net Polymers and resins functionalized with amidoxime groups are highly effective adsorbents for extracting valuable or toxic metal ions from aqueous solutions, most notably for the recovery of uranium from seawater. mdpi.comnih.gov

Furthermore, the reactivity of the amidoxime group can be altered or enhanced upon coordination to a metal center. This field, known as the reactivity of coordinated ligands, explores metal-ion-involving reactions where the metal center promotes or assists in transformations of the ligand itself. researchgate.net Examples include metal-promoted rearrangements of amidoximes and nucleophilic additions. researchgate.netnih.gov These advanced studies are crucial for designing new catalytic systems and for understanding the fundamental mechanisms that govern the selectivity and high affinity of amidoxime-based materials.

Ligand Field Theory and Molecular Orbital Analysis of Complexes

Ligand Field Theory (LFT), an extension of molecular orbital (MO) theory, provides a powerful framework for describing the electronic structure and bonding in transition metal complexes. wikipedia.orgpurdue.edu It considers the interactions between the metal's valence orbitals (d, s, and p) and the ligand group orbitals (LGOs). purdue.eduhrmrajgurunagar.ac.in In the context of amidoxime ligands, such as this compound, the primary donor atoms are the oxime nitrogen and oxygen. These atoms provide lone pairs of electrons that form sigma (σ) bonds with the appropriate metal orbitals. hrmrajgurunagar.ac.in

In a typical octahedral complex, the six ligand donor atoms approach the central metal ion along the axes, causing the metal's five degenerate d-orbitals to split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). wikipedia.orgyoutube.com The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). wikipedia.org The eg* orbitals are considered antibonding because they point directly at the incoming ligands, leading to stronger repulsion, while the t₂g orbitals are non-bonding or weakly bonding as they are directed between the ligands. purdue.eduhrmrajgurunagar.ac.in

The strength of the metal-ligand interaction, and thus the magnitude of Δo, determines the electronic configuration of the complex for metals with d⁴ to d⁷ electron counts. libretexts.org Strong-field ligands cause a large split, favoring a low-spin configuration where electrons pair up in the lower-energy t₂g orbitals. Conversely, weak-field ligands result in a smaller Δo, leading to a high-spin configuration where electrons occupy the higher-energy eg* orbitals before pairing. libretexts.org

Interaction TypeMetal Orbitals InvolvedLigand Orbitals InvolvedResulting Molecular OrbitalsEffect on Δo
σ-Donationeg (dx²-y², dz²), s, pσ-orbitals (from N, O lone pairs)σ (bonding), σ* (antibonding)Primary cause of d-orbital splitting
π-Donationt₂g (dxy, dyz, dxz)Filled π-orbitalsπ (bonding), π* (antibonding)Decreases Δo

Electronic Properties and Redox Behavior in Metal-Amidoxime Systems

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of these systems. nih.govsathyabama.ac.in CV experiments can reveal the potentials at which oxidation and reduction events occur, whether these processes are reversible, and whether the electron transfer is centered on the metal or the ligand. sathyabama.ac.innih.gov

In many metal-amidoxime systems, the redox activity is metal-centered. For example, a complex might undergo a reversible one-electron oxidation from M(II) to M(III). However, in some cases, the ligand itself can be redox-active, participating directly in electron transfer processes. nih.gov For instance, studies on vanadium have shown that V(IV) can be irreversibly oxidized to V(V) upon reaction with amidoxime and other oxime groups, indicating a ligand-mediated redox reaction. rsc.org The presence of redox-inactive metal ions can also influence the redox behavior of the active metal center by acting as Lewis acids and altering the structure of the complex.

The specific electronic environment created by the amidoxime ligand, including any substituents on the aromatic ring like the methoxy (B1213986) group in this compound, can fine-tune the redox potentials of the resulting metal complex.

Metal SystemObserved Redox ProcessTechniqueKey Finding
Vanadium(IV)-Glutaroimide-dioximeIrreversible oxidation of V(IV) to V(V)ElectrochemistryThe amidoxime ligand facilitates the oxidation of the metal center. rsc.org
Manganese(I)-NHC ComplexReversible metal-centered oxidation (Mn(I) to Mn(II))Cyclic Voltammetry, DFTDemonstrates a case where the initial redox event is localized on the metal. nih.gov
Cobalt-Iron-Pyridine-2-amidoximeLigand-to-metal charge transfer (LMCT)UV/Vis SpectroscopyAn LMCT band from a π orbital of the amidoxime to a t₂g orbital of Fe(III) was observed. mdpi.com

Theoretical Studies of Coordination Strength, Selectivity, and Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the coordination chemistry of amidoxime ligands. rsc.org These studies provide deep insights into the factors governing coordination strength, the preference for specific binding modes, and the remarkable selectivity of these ligands for certain metal ions. mdpi.comscispace.com

DFT calculations can be used to determine the geometries and relative stabilities of various potential coordination motifs. mdpi.com For amidoxime ligands, several binding modes are possible, including monodentate, bidentate chelation, and η² (side-on) coordination. mdpi.comacs.org Theoretical studies on uranyl complexes with acetamidoximate established that the η² binding mode is the most stable form, a prediction later confirmed by X-ray crystallography. mdpi.com Similarly, for Ga(III) complexes, DFT calculations showed that a simple oxygen binding motif is more stable than chelation. acs.org

Binding energy and enthalpy calculations are crucial for quantifying the strength of the metal-ligand interaction. nih.gov These calculations help to explain the high affinity of amidoxime-functionalized polymers for specific metal ions. For instance, DFT studies have been employed to compare the binding energies of various transition metals with amidoxime to understand their competitive binding against uranyl (UO₂²⁺). scispace.com One study calculated the stability order in a water environment to be Fe(III) > Ni(II) > Co(II) > Cu(II) > UO₂(VI), suggesting that some transition metals may bind more strongly than uranium under certain conditions. scispace.com Such insights are vital for designing adsorbents with improved selectivity for the target metal ion. mdpi.comscispace.com

Furthermore, theoretical models can elucidate the role of factors like ligand tautomerization, which can influence the binding mode and selectivity of amidoximated materials. mdpi.com By providing a molecular-level understanding of these interactions, theoretical studies guide the rational design of new ligands and materials with enhanced stability and selectivity for specific applications.

Metal IonLigand ModelKey Theoretical FindingReference
Uranyl (UO₂²⁺)AcetamidoximateThe η² coordination mode is the most stable. mdpi.com
Gallium (Ga³⁺)AcetamidoximateOxygen binding motif (monodentate) is more stable than chelate or η² motifs. acs.org
Various (Fe³⁺, Ni²⁺, Co²⁺, Cu²⁺, UO₂²⁺)AmidoximeCalculated binding stability order: Fe(III) > Ni(II) > Co(II) > Cu(II) > UO₂(VI). scispace.com
Uranyl (UO₂²⁺)Various Amidoximes (NAO, GIO, GDO)Binding modes were suggested based on experimental results and further studied by DFT. rsc.org

Advanced Research on N Hydroxy 2 Methoxybenzenecarboximidamide Derivatives and Functional Materials

Integration into Polymeric and Supramolecular Architectures

The incorporation of amidoxime (B1450833) moieties into polymers and other complex molecular structures is a significant area of materials science, primarily driven by their excellent metal chelation properties.

Amidoxime-Functionalized Polymers and Covalent Organic Frameworks (COFs)

The synthesis of polymers functionalized with amidoxime groups is well-documented. These are typically prepared by the chemical modification of precursor polymers containing nitrile groups, which are converted to N'-hydroxycarboximidamide functionalities through reaction with hydroxylamine (B1172632). This method allows for the introduction of amidoxime groups onto a variety of polymer backbones, tailoring the material's physical and chemical properties for specific applications.

Role in Selective Metal Ion Adsorption from Complex Matrices

Amidoxime-functionalized materials are renowned for their high affinity and selectivity for various metal ions, particularly heavy and precious metals. The nitrogen and oxygen atoms of the amidoxime group act as a bidentate ligand, forming stable chelate complexes with metal cations. This property is exploited in the development of adsorbents for environmental remediation and resource recovery.

The general mechanism of metal ion adsorption by amidoxime-functionalized polymers involves the formation of coordination bonds between the amidoxime groups and the metal ions. The efficiency of this process is influenced by factors such as the pH of the solution, the concentration of the metal ions, and the presence of competing ions. While numerous studies have demonstrated the effectiveness of various amidoxime-based adsorbents for the removal of metal ions from aqueous solutions, specific performance data for polymers functionalized with N'-hydroxy-2-methoxybenzenecarboximidamide are not available. Research in this area would be valuable to determine the specific chelation properties imparted by the 2-methoxy-substituted benzene (B151609) ring.

This compound as a Building Block in Complex Molecule Design

The amidoxime group is a versatile functional moiety in organic synthesis, serving as a precursor for the construction of more complex molecular architectures, including various heterocyclic systems.

Synthetic Utility in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, functional groups that can be reliably transformed into other moieties are of great value. hyphadiscovery.com The amidoxime group can be considered a masked amidine, which can be revealed under specific reaction conditions. This latent reactivity allows for its incorporation into a molecule at an early stage of a synthetic sequence, with subsequent transformation to the desired functionality later on. However, specific examples of multi-step syntheses where this compound is utilized as a key building block are not prominently featured in the chemical literature, indicating a potential area for future synthetic exploration.

Development of Novel Heterocyclic Systems Incorporating the Amidoxime Moiety

One of the most well-established applications of amidoximes in organic synthesis is their use as precursors for the synthesis of 1,2,4-oxadiazoles. This transformation is typically achieved by reacting the amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step. This reaction provides a straightforward route to a wide variety of substituted 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry.

Beyond 1,2,4-oxadiazoles, the reactivity of the amidoxime group can be harnessed to construct other heterocyclic systems. For instance, intramolecular cyclization reactions of appropriately substituted amidoximes can lead to the formation of various fused heterocyclic structures. chemicalbook.com While the general synthetic pathways for the conversion of amidoximes to heterocycles are known, the development of novel heterocyclic systems specifically derived from this compound remains an area with potential for new discoveries. The electronic and steric influence of the 2-methoxy-substituted phenyl ring could lead to unique reactivity and the formation of novel heterocyclic compounds with interesting biological or material properties.

Future Research Directions and Emerging Paradigms for N Hydroxy 2 Methoxybenzenecarboximidamide Studies

Development of Novel Derivatization Methodologies for Enhanced Chemical Functionality

Future efforts in the study of N'-hydroxy-2-methoxybenzenecarboximidamide will likely concentrate on the development of sophisticated derivatization methodologies. The goal is to move beyond simple analogues and create a diverse library of compounds with enhanced and specific chemical functionalities. Key areas of exploration will include:

Scaffold Hopping and Bioisosteric Replacement: Introducing diverse heterocyclic systems onto the this compound core can lead to significant changes in physicochemical and biological properties. For instance, the synthesis of 1,2,3-triazolyl-appended heterocycles containing amidoxime (B1450833) moieties has been shown to yield compounds with interesting biological activities. mdpi.comirb.hr This approach could be applied to this compound to explore new chemical space.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of derivatives. This technique has been successfully employed in the synthesis of other hydroxybenzohydrazide derivatives and could be adapted for the efficient production of a wide range of this compound derivatives. fip.org

Multi-component Reactions: Designing one-pot, multi-component reactions can provide a rapid and efficient route to complex molecules from simple starting materials. This strategy can be employed to introduce multiple points of diversity around the this compound scaffold in a single synthetic operation.

These advanced synthetic approaches will be instrumental in generating novel derivatives with fine-tuned properties for various applications.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced spectroscopic techniques for in situ reaction monitoring is a promising avenue for gaining these mechanistic insights. Future research in this area should focus on:

Real-Time In Situ Monitoring: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. mt.comrsc.org Interfacing these spectroscopic probes with reaction vessels, including microwave reactors, allows for the direct observation of reaction kinetics and the identification of transient species. rsc.org

Comprehensive Mechanistic Studies: Spectroscopic methods are key tools for elucidating organic reaction mechanisms and obtaining information about molecular structures and transient intermediates. researchgate.net By combining techniques like Nuclear Magnetic Resonance (NMR), tandem mass spectrometry (MS/MS), and IR spectroscopy, a more complete picture of the reaction pathway can be constructed. researchgate.net

Time-Resolved Spectroscopy: For very fast reactions, time-resolved spectroscopic techniques can be employed to study the dynamics on a femtosecond timescale, providing detailed views of bond formation and breaking. numberanalytics.com

The data obtained from these advanced spectroscopic studies will be invaluable for understanding the intricate details of reactions involving the amidoxime functionality of this compound.

Synergistic Experimental and Computational Approaches for Predictive Chemical Design

The integration of experimental data with computational modeling offers a powerful paradigm for the predictive design of novel this compound derivatives with desired properties. This synergistic approach can significantly accelerate the discovery and optimization process.

A prime example of this synergy is the use of combined experimental and computational methods to determine the acidity of the amidoxime functional group. figshare.comornl.govfigshare.com Spectroscopic titrations can be used to experimentally measure the pKa values of parent compounds, while computational methods like Density Functional Theory (DFT) can be employed to predict the pKa of uncharacterized derivatives. figshare.comornl.govfigshare.com This allows for the in silico screening of large libraries of virtual compounds to identify candidates with optimal acidity for a specific application. figshare.comornl.govfigshare.com

Future research should expand this approach to predict a wider range of properties, including:

Reactivity and Stability: Computational models can be used to predict the reactivity of different sites on the this compound molecule, as well as the stability of its derivatives under various conditions.

Spectroscopic Signatures: Predicting NMR, IR, and other spectroscopic properties can aid in the identification and characterization of new compounds.

Biological Activity: Molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov

By combining the strengths of experimental and computational chemistry, researchers can more efficiently navigate the vast chemical space of this compound derivatives.

Exploration of Chemo- and Regioselectivity in Complex Reaction Systems Involving Amidoxime Scaffolds

This compound possesses multiple reactive sites, making the control of chemo- and regioselectivity in its reactions a significant challenge. Future research should focus on developing strategies to achieve selective transformations at specific positions of the molecule.

Key areas for investigation include:

Influence of Reaction Conditions: A systematic study of the effects of solvents, temperature, catalysts, and other reaction parameters on the selectivity of reactions is needed. The chemoselectivity of reactions involving the related amidine functional group has been shown to be dramatically influenced by the choice of base. nih.gov

Directing Groups: The introduction of directing groups onto the this compound scaffold can be used to steer reagents to a specific reactive site.

Catalyst Design: The development of novel catalysts that can differentiate between the various functional groups present in the molecule will be crucial for achieving high levels of selectivity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2-methoxybenzenecarboximidamide, and what key reaction conditions should be prioritized?

  • Methodology : The compound can be synthesized via hydroxylamine-mediated reactions. A general procedure involves reacting hydroxylamine derivatives with methoxy-substituted benzaldehyde precursors under reflux conditions in glacial acetic acid. For example, describes a similar synthesis using hydroxylamine and substituted aldehydes, emphasizing reflux times (1–11 hours) and stoichiometric ratios (1:1 molar equivalents) .
  • Critical Parameters : Temperature control (reflux), solvent purity (glacial acetic acid), and stoichiometric accuracy are essential to avoid side products like oximes or over-oxidized species .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming the methoxy (-OCH₃) and hydroxyimine (-NHOH) functional groups. reports chemical shifts for methoxy protons at ~δ 3.8–4.0 ppm and hydroxyimine protons at δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., molecular ion [M+H]⁺ at m/z 243.090 for C₁₄H₁₃NO₃) .
  • FT-IR : Look for N-H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .
  • Waste Disposal : Segregate acidic waste and coordinate with certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Analysis Strategy :

  • Variable Tracking : Compare reaction conditions (e.g., reflux duration, solvent purity) across batches. highlights that extended reflux times may lead to byproduct formation .
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, utilized HMBC to confirm methoxy group coupling to the aromatic ring .
  • X-ray Crystallography : If available, crystallize the compound to unambiguously assign structural features .

Q. What strategies optimize reaction yields for this compound amid competing side reactions?

  • Optimization Approaches :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation while suppressing oxidation () .
  • Solvent Effects : Replace acetic acid with aprotic solvents (e.g., DMF) to reduce esterification byproducts .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .

Q. How can researchers validate the bioactivity of this compound while addressing inconsistencies in in vitro assays?

  • Methodological Framework :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects () .
  • Control Experiments : Include inhibitors of common off-target pathways (e.g., cytochrome P450) to isolate mechanism-specific activity .
  • Reproducibility Checks : Collaborate with independent labs to replicate results, as emphasized in ’s guidelines for data contradiction analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.